N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040636-71-2
VCID: VC11939609
InChI: InChI=1S/C18H13ClFN3O2/c19-14-3-1-2-4-15(14)21-18(25)16-9-10-17(24)23(22-16)11-12-5-7-13(20)8-6-12/h1-10H,11H2,(H,21,25)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl
Molecular Formula: C18H13ClFN3O2
Molecular Weight: 357.8 g/mol

N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040636-71-2

Cat. No.: VC11939609

Molecular Formula: C18H13ClFN3O2

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1040636-71-2

Specification

CAS No. 1040636-71-2
Molecular Formula C18H13ClFN3O2
Molecular Weight 357.8 g/mol
IUPAC Name N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C18H13ClFN3O2/c19-14-3-1-2-4-15(14)21-18(25)16-9-10-17(24)23(22-16)11-12-5-7-13(20)8-6-12/h1-10H,11H2,(H,21,25)
Standard InChI Key SXPFJDKKPFPGEK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-(2-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (molecular formula: C₁₈H₁₃ClFN₃O₂, molecular weight: 357.8 g/mol) features a dihydropyridazine ring substituted at positions 1 and 3 (Figure 1). The 1-position is occupied by a 4-fluorobenzyl group, while the 3-position contains a carboxamide linked to a 2-chlorophenyl ring. X-ray crystallography of analogous compounds reveals planar pyridazine rings with dihedral angles of 14.7° between aromatic systems, stabilized by intramolecular C–H···O hydrogen bonds .

Table 1: Key Structural Features

FeatureDescription
Core Structure1,6-Dihydropyridazine with ketone at C6
Substituents4-Fluorobenzyl (C1), 2-chlorophenyl carboxamide (C3)
Halogen AtomsFluorine (C4 of benzyl), Chlorine (C2 of phenyl)
Hydrogen BondingIntramolecular C–H···O (2.42 Å) stabilizes conformation

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Condensation: Reacting 6-chloropyridazine-3-carboxylic acid with 2-chloroaniline forms the carboxamide intermediate.

  • Nucleophilic Substitution: The chloropyridazine intermediate undergoes displacement with 4-fluorobenzylamine under basic conditions (K₂CO₃, DMF) .

  • Purification: Recrystallization from acetone yields the final product with >95% purity .

Yield optimization (82%) is achieved using phase-transfer catalysts like benzyltributylammonium bromide . Alternative routes employ hydrazine hydrate cyclization of β-keto esters, though with lower efficiency .

Physicochemical Properties

Stability and Solubility

The compound is a crystalline solid with a melting point of 477–479 K . Its logP value of 5.12 predicts high lipophilicity, limiting aqueous solubility (<10 µM). Solubility in organic solvents follows the order: DMSO > methanol > acetone.

Table 2: Physicochemical Profile

PropertyValueMethod
Molecular Weight357.8 g/molMS (ESI+)
logP5.12 ± 0.3Calculated (XLogP3)
Aqueous Solubility<10 µM (pH 7.4)Kinetic solubility assay
pKa8.9 (amide proton)Potentiometric titration

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, outperforming aspirin (45%) . This activity is attributed to COX-2 inhibition, as shown by a 78% reduction in PGE₂ levels in RAW 264.7 macrophages .

Antimicrobial Effects

Against Candida albicans, the compound exhibited an MIC₉₉ of 8 µg/mL, comparable to fluconazole . Mechanistic studies suggest disruption of ergosterol biosynthesis via lanosterol demethylase binding (IC₅₀ = 2.3 µM) .

Pharmacological Applications

Drug Development

The compound’s pharmacokinetic profile includes:

  • Permeability: Papp = 546 nm/s (Caco-2), indicating moderate absorption .

  • Metabolic Stability: Hepatic clearance (mouse) = 2.8 mL/min/g, suggesting first-pass metabolism .

  • Brain Penetration: Blood-brain barrier ratio = 0.42, limiting CNS activity .

Table 3: In Vivo Performance

ParameterValueModel
Oral Bioavailability34% (50 mg/kg)CD-1 mice
t₁/₂4.2 hPlasma pharmacokinetics
EC₉₉ (T. cruzi)0.7 µMIntracellular assay

Structure-Activity Relationships (SAR)

Impact of Halogenation

  • Fluorine at C4: Enhances proteasome binding affinity by 12-fold (ΔΔG = -1.8 kcal/mol) .

  • Chlorine at C2: Increases metabolic stability (CLint reduced by 40%).

Carboxamide Modifications

Methylation of the amide nitrogen abolishes activity (IC₅₀ > 100 µM), confirming hydrogen bonding is critical for target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator